Cas no 1016-82-6 (Benzene,1-chloro-4-(phenylsulfinyl)-)

Benzene,1-chloro-4-(phenylsulfinyl)- 化学的及び物理的性質
名前と識別子
-
- Benzene,1-chloro-4-(phenylsulfinyl)-
- (p-Chlorophenyl)(phenyl) sulfoxide
- 1-(benzenesulfinyl)-4-chlorobenzene
- (+-)-4-Chlor-diphenylsulfoxyd
- (4-chlorophenyl) phenyl sulfoxide
- (4-chloro-phenyl)-phenyl sulfoxide
- 1-benzenesulfinyl-4-chloro-benzene
- 1-chloro-4-((phenylsulfinyl)methyl)benzene
- 1-Chloro-4-(phenylsulfinyl)benzene
- 4-Chlorodiphenyl sulfoxide
- AC1L3ROA
- BRN 2048516
- CTK4A0098
- p-Chlorophenyl phenyl sulfoxide
- Phenyl p-chlorophenyl sulfoxide
- Sulfoxide, p-chlorophenyl phenyl
- SureCN197578
- p-Chlorophenylphenyl sulfoxide
- 1-chloro-4-[(R)-phenylsulfinyl]benzene
- (S)-1-Chloro-4-(phenylsulfinyl)benzene
- 2098460-81-0
- Benzene, 1-chloro-4-(phenylsulfinyl)-
- DTXSID30906389
- (R)-1-Chloro-4-(phenylsulfinyl)benzene
- 1016-82-6
- CS-0173060
- SCHEMBL197578
-
- MDL: MFCD11707199
- インチ: InChI=1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H/t15-/m1/s1
- InChIKey: XRVFHWFVEIJJKX-OAHLLOKOSA-N
- ほほえんだ: C1=CC=C(C=C1)[S@@](=O)C2=CC=C(C=C2)Cl
計算された属性
- せいみつぶんしりょう: 236.00637
- どういたいしつりょう: 236.006
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.37
- ふってん: 382.7°Cat760mmHg
- フラッシュポイント: 185.3°C
- 屈折率: 1.681
- PSA: 17.07
- LogP: 4.37240
Benzene,1-chloro-4-(phenylsulfinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 049241-1g |
R)-p-Chlorophenyl phenyl sulfoxide |
1016-82-6 | 97% | 1g |
£169.00 | 2022-03-01 | |
Fluorochem | 049241-5g |
R)-p-Chlorophenyl phenyl sulfoxide |
1016-82-6 | 97% | 5g |
£651.00 | 2022-03-01 |
Benzene,1-chloro-4-(phenylsulfinyl)- 関連文献
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Amit Bhowmik,Mahesh Yadav,Rodney A. Fernandes Org. Biomol. Chem. 2020 18 2447
Benzene,1-chloro-4-(phenylsulfinyl)-に関する追加情報
Benzene,1-chloro-4-(phenylsulfinyl)- and Its Significance in Modern Chemical Research
Benzene,1-chloro-4-(phenylsulfinyl)- (CAS No. 1016-82-6) is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its chloro and phenylsulfinyl substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural features of Benzene,1-chloro-4-(phenylsulfinyl)- enable its participation in diverse chemical reactions, including nucleophilic aromatic substitution and sulfoxide transformations, which are pivotal in drug discovery and development.
The compound's molecular structure, consisting of a benzene ring substituted with a chlorine atom at the 1-position and a phenylsulfinyl group at the 4-position, imparts distinct reactivity patterns. The chloro group serves as a good leaving group, facilitating nucleophilic aromatic substitution reactions, while the phenylsulfinyl group enhances the compound's solubility in polar solvents and contributes to its stability under various reaction conditions. These characteristics make Benzene,1-chloro-4-(phenylsulfinyl)- an attractive building block for constructing more complex molecular architectures.
In recent years, Benzene,1-chloro-4-(phenylsulfinyl)- has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural motifs to develop novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer progression. The phenylsulfinyl group, in particular, has been identified as a pharmacophore that can modulate enzyme activity by interacting with specific amino acid residues in the active site. This interaction can lead to the development of potent and selective inhibitors with improved pharmacokinetic profiles.
Moreover, the synthesis of Benzene,1-chloro-4-(phenylsulfinyl)- and its derivatives has been optimized to achieve high yields and purity using modern synthetic techniques. Advanced catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have enabled the efficient construction of complex molecular frameworks. These synthetic advancements have not only facilitated the production of Benzene,1-chloro-4-(phenylsulfinyl)- but also provided new avenues for exploring its biological activities.
The biological activity of Benzene,1-chloro-4-(phenylsulfinyl)- has been further investigated through computational modeling and experimental studies. Computational approaches have helped elucidate the binding modes of this compound with target proteins, providing insights into its mechanism of action. Experimental studies have confirmed these predictions by demonstrating the inhibitory effects of Benzene,1-chloro-4-(phenylsulfinyl)- on various enzymes and its potential as a lead compound for drug development.
In addition to its role in drug discovery, Benzene,1-chloro-4-(phenylsulfinyl)- has found applications in materials science and catalysis. Its unique chemical properties make it a suitable candidate for designing novel materials with enhanced functional characteristics. For example, polymers incorporating this compound have exhibited improved thermal stability and mechanical strength. In catalysis, derivatives of Benzene,1-chloro-4-(phenylsulfinyl)- have been used as ligands in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
The future prospects of Benzene,1-chloro-4-(phenylsulfinyl)- are promising as ongoing research continues to uncover new applications and functionalities. Innovations in synthetic chemistry and biotechnology are expected to expand its utility further. As our understanding of its properties grows, so too will its impact on various scientific disciplines.
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